molecular formula C15H19FN4O4 B2686126 3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034574-45-1

3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No.: B2686126
CAS No.: 2034574-45-1
M. Wt: 338.339
InChI Key: RSZJZIYMTVAPJF-UHFFFAOYSA-N
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Description

3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrimidine ring substituted with ethyl and fluorine groups, along with a pyrrolidine and oxazolidinone moiety, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps:

  • Formation of the Pyrimidine Ring: : The initial step involves the synthesis of the 6-ethyl-5-fluoropyrimidine. This can be achieved through a series of condensation reactions starting from appropriate precursors such as ethyl acetoacetate and fluorinated amines under acidic or basic conditions.

  • Pyrrolidine Attachment: : The pyrrolidine ring is introduced via nucleophilic substitution reactions. The pyrimidine derivative is reacted with a suitable pyrrolidine derivative, often under reflux conditions in the presence of a base like sodium hydride or potassium carbonate.

  • Oxazolidinone Formation: : The final step involves the formation of the oxazolidinone ring. This can be achieved by reacting the intermediate with an appropriate oxazolidinone precursor, such as ethylene carbonate, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the pyrimidine ring, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxo group in the oxazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential antimicrobial and antiviral properties. The oxazolidinone ring is a known pharmacophore in several antibiotics, suggesting that derivatives of this compound could exhibit similar activities.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinone antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved pharmacokinetic properties.

Uniqueness

Compared to these similar compounds, 3-(2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one features a unique substitution pattern on the pyrimidine ring, which may confer distinct biological activities or improved pharmacological properties. Its fluorine and ethyl substitutions could enhance its binding affinity to targets or improve its metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O4/c1-2-11-13(16)14(18-9-17-11)24-10-3-4-19(7-10)12(21)8-20-5-6-23-15(20)22/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZJZIYMTVAPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3CCOC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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